N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a naphthalene ring system substituted with a carboxamide group and a 4-methoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carboxylic acid with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed under anhydrous conditions.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methylphenoxy)ethyl]-1-naphthamide: Similar structure but with a methylphenoxy group instead of a methoxyphenyl group.
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide: Contains a thiazole ring and additional methoxy groups.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a methoxyphenyl ethyl side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-17-11-9-15(10-12-17)13-14-21-20(22)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQLQGLFCUADPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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